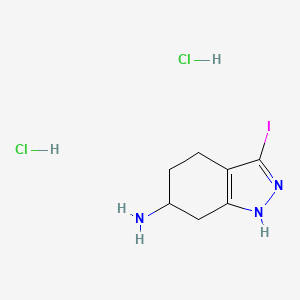

3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride

Beschreibung

3-Iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride is a halogenated indazole derivative with a bicyclic core structure. The compound features an iodine substituent at the 3-position of the indazole ring and a primary amine group at the 6-position of the tetrahydro scaffold, stabilized as a dihydrochloride salt. The dihydrochloride salt form enhances solubility, a common strategy for improving bioavailability in drug development .

Eigenschaften

Molekularformel |

C7H12Cl2IN3 |

|---|---|

Molekulargewicht |

336.00 g/mol |

IUPAC-Name |

3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine;dihydrochloride |

InChI |

InChI=1S/C7H10IN3.2ClH/c8-7-5-2-1-4(9)3-6(5)10-11-7;;/h4H,1-3,9H2,(H,10,11);2*1H |

InChI-Schlüssel |

MRBOSVUFOWTZAB-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC2=C(CC1N)NN=C2I.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride typically involves a multi-step process:

Condensation Reaction: The initial step involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters.

Cyclization: These esters are then treated with hydrazine hydrate in ethanol under reflux conditions to form the indazole core.

Amination: The amine group is introduced at the 6-position through nucleophilic substitution reactions.

Formation of Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.

Substitution: The iodine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

Oxidation Products: Hydroxylated derivatives and oxides.

Reduction Products: Reduced forms of the indazole ring.

Substitution Products: Compounds with various functional groups replacing the iodine atom.

Wissenschaftliche Forschungsanwendungen

3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

The following compounds share structural similarities with 3-iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride, differing primarily in substituents and nitrogen substitution patterns:

4-(Trifluoromethyl)-4,5,6,7-Tetrahydro-1H-Indazol-6-Amine

- Key Differences: Substituent: Trifluoromethyl (-CF₃) at the 4-position vs. iodine at the 3-position.

- Implications :

1-(Propan-2-yl)-4,5,6,7-Tetrahydro-1H-Indazol-6-Amine Dihydrochloride

- Key Differences :

- Substituent: Isopropyl group at the 1-position of the indazole ring.

- Nitrogen Substitution: Methylation at the indazole nitrogen (1-position).

- Implications :

N-Methyl-4,5,6,7-Tetrahydro-2H-Indazol-6-Amine Dihydrochloride

- Key Differences :

- Substituent: Methyl group on the amine (-NHCH₃ vs. -NH₂).

- Indazole Ring Position: Amine at the 6-position, but indazole nitrogen at the 2-position.

- Dihydrochloride salt maintains solubility, but altered ring substitution may affect conformational flexibility .

Comparative Analysis Table

| Compound Name | Molecular Formula | Substituent(s) | Salt Form | Key Structural/Functional Notes |

|---|---|---|---|---|

| Target Compound | C₇H₁₂IN₃·2HCl | 3-Iodo, 6-amine | Dihydrochloride | Enhanced solubility; halogen bonding potential |

| 4-(Trifluoromethyl)-Analog | C₈H₁₂F₃N₃ | 4-CF₃, 6-amine | Free base | Reduced solubility; electron-withdrawing |

| 1-(Propan-2-yl)-Analog | C₁₀H₁₈N₃·2HCl | 1-Isopropyl, 6-amine | Dihydrochloride | Steric hindrance; altered metabolic stability |

| N-Methyl-2H-Indazol-6-Amine Analog | C₈H₁₃N₃·2HCl | N-Methyl, 6-amine | Dihydrochloride | Reduced H-bonding; positional isomerism |

Biologische Aktivität

3-Iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride (CAS: 2648966-21-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews its biological activity, including antitumor effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound has a molecular formula of C7H8Cl2N3 and a molecular weight of 223.06 g/mol. It is characterized by the presence of an indazole ring system, which is known for its diverse pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C7H8Cl2N3 |

| Molecular Weight | 223.06 g/mol |

| CAS Number | 2648966-21-4 |

| Purity | >95% (HPLC) |

Antitumor Activity

Recent studies have demonstrated that indazole derivatives exhibit significant antitumor activity. For instance, a related compound, 1H-indazole-3-amine, showed promising inhibitory effects against various human cancer cell lines, including A549 (lung), K562 (chronic myeloid leukemia), and HCT116 (colorectal cancer). The IC50 values for these compounds ranged from 5.15 µM to 14.3 µM depending on the specific derivative and cell line tested .

Table 1: Summary of Antitumor Activity

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-Iodo-4,5,6,7-tetrahydro-1H-indazol-6-amine dihydrochloride | K562 | TBD |

| 1H-indazole-3-amine | A549 | TBD |

| N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 | 14.3 ± 4.4 |

Structure-Activity Relationships (SAR)

The SAR studies on indazole derivatives suggest that substitutions at specific positions on the indazole ring significantly influence biological activity. For instance:

- Substituent Effects : The presence of halogen atoms (e.g., fluorine or iodine) at certain positions has been correlated with enhanced cytotoxicity.

- Ring Modifications : Alterations to the indazole structure can lead to variations in potency against different cancer cell lines.

Case Studies

- Case Study 1 : A study investigating a series of indazole derivatives found that modifications at the C5 position significantly impacted activity against K562 cells. The best-performing compound exhibited an IC50 value significantly lower than its analogs .

- Case Study 2 : Another research highlighted the synthesis and testing of multiple indazole derivatives against colorectal cancer cell lines, demonstrating that specific substitutions could lead to selective toxicity towards cancer cells while sparing normal cells .

Q & A

Q. How does this compound align with current kinase inhibitor design principles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.